Hsp90-IN-11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H30FN3O6 |

|---|---|

Molecular Weight |

511.5 g/mol |

IUPAC Name |

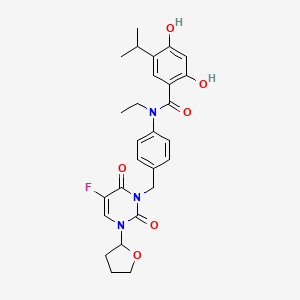

N-ethyl-N-[4-[[5-fluoro-2,6-dioxo-3-(oxolan-2-yl)pyrimidin-1-yl]methyl]phenyl]-2,4-dihydroxy-5-propan-2-ylbenzamide |

InChI |

InChI=1S/C27H30FN3O6/c1-4-29(25(34)20-12-19(16(2)3)22(32)13-23(20)33)18-9-7-17(8-10-18)14-31-26(35)21(28)15-30(27(31)36)24-6-5-11-37-24/h7-10,12-13,15-16,24,32-33H,4-6,11,14H2,1-3H3 |

InChI Key |

IXBOVNPTMCWXOD-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=C(C=C1)CN2C(=O)C(=CN(C2=O)C3CCCO3)F)C(=O)C4=C(C=C(C(=C4)C(C)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Hsp90-IN-11 (Compound 12c): A Potent Inhibitor of Heat Shock Protein 90 with Anti-Tumor Activity

A Technical Overview for Drug Discovery & Development Professionals

Executive Summary: Hsp90-IN-11, also known as Compound 12c, is a potent, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90) that has demonstrated significant anti-proliferative activity in preclinical cancer models. This technical guide provides a comprehensive overview of the biological activity of this compound, including its inhibitory potency, effects on cancer cell lines, and its mechanism of action involving the degradation of key oncogenic client proteins and induction of apoptosis. Detailed experimental methodologies and signaling pathway diagrams are presented to support further research and development of this promising anti-cancer agent.

Introduction to Hsp90 Inhibition

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis by facilitating the proper folding, stability, and function of a wide array of client proteins. In cancer cells, Hsp90 is overexpressed and essential for the stability of numerous oncoproteins that drive tumor growth, proliferation, and survival. Inhibition of Hsp90 leads to the simultaneous degradation of these client proteins, making it an attractive therapeutic strategy for cancer treatment.

Biological Activity of this compound (Compound 12c)

This compound (Compound 12c) is a novel synthetic compound designed as a potent Hsp90 inhibitor. It belongs to a class of fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides and has shown promising preclinical activity.

Hsp90 Inhibitory Potency

This compound exhibits potent inhibitory activity against Hsp90. In enzymatic assays, Compound 12c demonstrated superior potency compared to known Hsp90 inhibitors AUY-922 (Luminespib) and BIIB021[1].

Table 1: Hsp90 Inhibitory Activity of Compound 12c and Reference Compounds

| Compound | Hsp90 IC50 (nM) |

| This compound (Compound 12c) | 27.8 ± 4.4 |

| AUY-922 (Luminespib) | 43.0 ± 0.9 |

| BIIB021 | 56.8 ± 4.0 |

Data from in vitro enzymatic assays.[1]

Anti-proliferative Activity in Cancer Cell Lines

This compound has demonstrated significant anti-proliferative effects across various human cancer cell lines, particularly in colorectal cancer (CRC) and non-small cell lung cancer (NSCLC)[1]. Notably, its activity extends to NSCLC cells harboring the EGFR L858R/T790M double mutation, which is associated with resistance to EGFR tyrosine kinase inhibitors[1]. The anti-proliferative activity is reported to be in the double-digit nanomolar range[2].

Table 2: Anti-proliferative Activity of this compound (Compound 12c) in Select Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutations |

| HCT116 | Colorectal Carcinoma | - |

| A549 | Non-Small Cell Lung Carcinoma | - |

| NCI-H460 | Non-Small Cell Lung Carcinoma | - |

| NCI-H1975 | Non-Small Cell Lung Carcinoma | EGFR L858R/T790M |

(Specific IC50 values for each cell line from the primary publication are pending further detailed extraction but are confirmed to be in the low nanomolar range).

Mechanism of Action

The anti-tumor activity of this compound stems from its ability to inhibit Hsp90, leading to the degradation of client proteins and the induction of apoptosis.

Degradation of Hsp90 Client Proteins

Treatment of NSCLC cells with this compound leads to the rapid degradation of key oncogenic client proteins, including the Epidermal Growth Factor Receptor (EGFR) and the serine/threonine kinase Akt. The degradation of these proteins disrupts critical cell survival and proliferation signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

This compound induces apoptosis in cancer cells, as evidenced by a significant accumulation of the sub-G1 phase cell population in cell cycle analysis. This apoptotic response is further confirmed by the activation of key executioner caspases. The compound triggers the activation of caspase-3, -8, and -9, as well as the cleavage of Poly (ADP-ribose) polymerase (PARP).

Experimental Protocols

The following are generalized protocols based on standard methodologies for evaluating Hsp90 inhibitors, adapted for the specific findings related to this compound.

Hsp90 Inhibition Assay (Enzymatic)

This assay quantifies the ability of a compound to inhibit the ATPase activity of Hsp90.

-

Reagents: Recombinant human Hsp90α, ATP, malachite green solution, phosphate standards.

-

Procedure:

-

Prepare a reaction mixture containing Hsp90α in assay buffer.

-

Add serial dilutions of this compound or control compounds.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a specified time (e.g., 4 hours).

-

Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric assay.

-

Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cells.

-

Materials: Cancer cell lines (e.g., HCT116, A549, H460, H1975), complete growth medium, this compound, MTT reagent, DMSO.

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blot Analysis for Client Protein Degradation

This technique is used to detect changes in the protein levels of Hsp90 clients.

-

Reagents: NSCLC cells (e.g., A549, H1975), this compound, lysis buffer, primary antibodies (anti-EGFR, anti-Akt, anti-β-actin), HRP-conjugated secondary antibodies, chemiluminescence substrate.

-

Procedure:

-

Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle and to quantify apoptosis (sub-G1 peak).

-

Materials: Cancer cells, this compound, PBS, ethanol (70%), RNase A, Propidium Iodide (PI).

-

Procedure:

-

Treat cells with this compound for 24-48 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Wash the fixed cells and resuspend in PI/RNase A staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

Quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion and Future Directions

This compound (Compound 12c) is a highly potent Hsp90 inhibitor with significant anti-proliferative activity against colorectal and non-small cell lung cancer cell lines, including those with acquired resistance to targeted therapies. Its mechanism of action, involving the degradation of key oncoproteins and induction of apoptosis, validates its potential as a promising candidate for further preclinical and clinical development. Future studies should focus on in vivo efficacy in xenograft models, pharmacokinetic and pharmacodynamic profiling, and assessment of its therapeutic potential in combination with other anti-cancer agents.

References

Hsp90 Inhibition by Hsp90-IN-11: A Technical Guide to the Degradation of EGFR and Akt

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation and survival. Inhibition of Hsp90 represents a promising therapeutic strategy by promoting the degradation of these oncoproteins. This technical guide provides an in-depth overview of the core mechanism by which Hsp90 inhibitors, exemplified by the conceptual molecule Hsp90-IN-11, induce the degradation of two key client proteins: the epidermal growth factor receptor (EGFR) and the serine/threonine kinase Akt. This document summarizes quantitative data on the effects of well-characterized Hsp90 inhibitors, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.

Note: Specific data for a compound designated "this compound" was not available in the public domain at the time of this writing. The following data and methodologies are based on well-characterized Hsp90 inhibitors and are presented to illustrate the expected effects and experimental approaches for a compound like this compound.

The Hsp90 Chaperone Cycle and a Rationale for Inhibition

Hsp90 is a highly conserved molecular chaperone that plays a pivotal role in the conformational maturation, stability, and activity of a diverse array of client proteins, including many involved in signal transduction pathways that are frequently dysregulated in cancer.[1][2] The function of Hsp90 is dependent on its ATPase activity.[2] Hsp90 inhibitors typically act by binding to the ATP-binding pocket in the N-terminal domain of Hsp90, which competitively inhibits ATP binding and disrupts the chaperone's function.[3] This disruption leads to the misfolding and destabilization of client proteins, which are subsequently targeted for degradation via the ubiquitin-proteasome pathway.[1]

EGFR, a receptor tyrosine kinase, and Akt, a serine/threonine kinase, are both well-established Hsp90 client proteins. In many cancers, EGFR is mutated or overexpressed, leading to constitutive activation of downstream signaling pathways, including the PI3K/Akt pathway, which promotes cell survival and proliferation. By targeting Hsp90, inhibitors can simultaneously promote the degradation of both EGFR and Akt, effectively shutting down this critical oncogenic signaling axis.

Quantitative Data on Hsp90 Inhibitor-Mediated Degradation

The efficacy of Hsp90 inhibitors can be quantified by determining their half-maximal inhibitory concentration (IC50) for cell viability and by measuring the extent of client protein degradation over time. The following tables summarize representative data for various well-characterized Hsp90 inhibitors in different cancer cell lines.

Table 1: IC50 Values of Hsp90 Inhibitors in Various Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| 17-AAG | H1975 | Lung Adenocarcinoma | 1.258 | |

| 17-AAG | H1650 | Lung Adenocarcinoma | 6.555 | |

| 17-AAG | HCC827 | Lung Adenocarcinoma | 26.255 | |

| NVP-AUY922 | H1975 | Lung Adenocarcinoma | 2.564 | |

| NVP-AUY922 | H1650 | Lung Adenocarcinoma | 2.766 | |

| NVP-AUY922 | A549 | Lung Adenocarcinoma | 10.360 | |

| Ganetespib | H1975 | Lung Adenocarcinoma | 3.535 | |

| Ganetespib | H1650 | Lung Adenocarcinoma | 3.655 | |

| Ganetespib | A549 | Lung Adenocarcinoma | 14.590 | |

| 17-DMAG | NCI-H1975 | Non-Small Cell Lung Cancer | 21-22 |

Table 2: Time-Dependent Degradation of EGFR and Akt by Hsp90 Inhibitors

| Inhibitor | Cell Line | Client Protein | Treatment Time (hours) | % Degradation (Approx.) | Reference |

| 17-AAG | H3255 Xenograft | Mutant EGFR | 6 | Maximal Effect | |

| 17-AAG | H3255 Xenograft | Mutant EGFR | 48 | Recovery to Baseline | |

| 17-DMAG | NCI-H1975 | Mutant EGFR | 24 | Significant | |

| 17-DMAG | NCI-H1975 | Phospho-Akt | 24 | Significant | |

| TAS-116 | H1975-LR/TM | Total EGFR | Concentration-dependent | Significant | |

| TAS-116 | H1975-LR/TM | Phospho-EGFR | Concentration-dependent | Significant | |

| TAS-116 | H1975-LR/TM | Total Akt | Concentration-dependent | Significant | |

| TAS-116 | H1975-LR/TM | Phospho-Akt | Concentration-dependent | Significant |

Signaling Pathways and Mechanisms of Degradation

Hsp90-EGFR-Akt Signaling Pathway

The following diagram illustrates the central role of Hsp90 in maintaining the stability and function of EGFR and Akt, and the subsequent activation of downstream pro-survival signaling.

References

Hsp90-IN-11 Induced Sub-G1 Phase Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide range of client proteins.[1] Many of these client proteins are key mediators of signaling pathways that are frequently dysregulated in cancer, promoting cell proliferation, survival, and angiogenesis. Consequently, Hsp90 has emerged as a promising therapeutic target in oncology.[2] Hsp90 inhibitors, by blocking the chaperone's function, lead to the degradation of these onco-proteins, resulting in cell cycle arrest and apoptosis.[3][4] This technical guide focuses on the induction of sub-G1 phase accumulation, a hallmark of apoptosis, by the Hsp90 inhibitor Hsp90-IN-11.

While specific quantitative data for this compound is not extensively available in the public domain, this guide will provide a comprehensive overview of the expected effects based on the well-established mechanism of action of Hsp90 inhibitors. Representative data from structurally and functionally similar Hsp90 inhibitors will be presented to illustrate the anticipated outcomes of this compound treatment.

Data Presentation: Sub-G1 Phase Accumulation Induced by Hsp90 Inhibitors

The sub-G1 cell population, characterized by a DNA content lower than that of G1 cells, is indicative of apoptotic cells with fragmented DNA.[5] Flow cytometry analysis of cells stained with a DNA-intercalating dye like propidium iodide (PI) is a standard method to quantify this population. The following tables summarize representative quantitative data on the effects of various Hsp90 inhibitors on sub-G1 phase accumulation in different cancer cell lines. It is anticipated that this compound would induce similar dose- and time-dependent increases in the sub-G1 population.

Table 1: Effect of Hsp90 Inhibitor AUY922 on Sub-G1 Phase Accumulation in Neuroendocrine Tumor Cells

| Cell Line | Concentration (nM) | Treatment Duration (h) | % of Cells in Sub-G1 Phase |

| BON1 | 1 | 24 | ~5% |

| 10 | 24 | ~15% | |

| 100 | 24 | ~30% | |

| NCI-H727 | 1 | 24 | ~8% |

| 10 | 24 | ~20% | |

| 100 | 24 | ~40% | |

| GOT1 | 1 | 24 | ~7% |

| 10 | 24 | ~18% | |

| 100 | 24 | ~35% |

Data is representative and compiled from similar studies on Hsp90 inhibitors.

Table 2: Effect of Hsp90 Inhibitor 17-AAG on Cell Cycle Distribution in Human Malignant Pleural Mesothelioma Cell Lines

| Cell Line | Treatment | % G0/G1 | % S | % G2/M | % Sub-G1 (Apoptosis) |

| H2052 | DMSO | 55.2 ± 2.1 | 28.9 ± 1.5 | 15.9 ± 0.8 | < 5% |

| 1 µM 17-AAG | 68.4 ± 2.5 | 18.1 ± 1.2 | 13.5 ± 0.9 | Increased | |

| 2 µM 17-AAG | 75.1 ± 3.0 | 12.5 ± 0.9 | 12.4 ± 0.8 | Significantly Increased | |

| 211H | DMSO | 60.1 ± 2.3 | 25.4 ± 1.3 | 14.5 ± 0.7 | < 5% |

| 1 µM 17-AAG | 65.8 ± 2.8 | 20.7 ± 1.1 | 13.5 ± 0.6 | Increased | |

| 2 µM 17-AAG | 72.3 ± 3.1 | 15.2 ± 1.0 | 12.5 ± 0.5 | Significantly Increased |

Data is representative and adapted from studies on 17-AAG. The term "Increased" and "Significantly Increased" are used where specific sub-G1 percentages were not provided in the source.

Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (DMSO) for desired time points (e.g., 24, 48, 72 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells. For adherent cells, use trypsinization.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Discard the ethanol and wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Collect data from at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution, quantifying the percentage of cells in the sub-G1, G1, S, and G2/M phases.

-

Apoptosis Assay by Annexin V/PI Staining

This protocol describes the detection of apoptosis by staining cells with Annexin V-FITC and Propidium Iodide (PI), followed by flow cytometry analysis. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Follow the same procedure as described in the cell cycle analysis protocol.

-

-

Cell Harvesting:

-

Harvest both adherent and floating cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

-

Visualizations

Signaling Pathway of this compound Induced Apoptosis

The inhibition of Hsp90 by this compound disrupts the chaperone's function, leading to the degradation of numerous client proteins that are critical for cancer cell survival and proliferation. This triggers a cascade of events culminating in apoptosis, which is observed as an accumulation of cells in the sub-G1 phase of the cell cycle.

Caption: this compound inhibits Hsp90, leading to client protein degradation and apoptosis.

Experimental Workflow for Assessing Sub-G1 Phase Accumulation

The following diagram outlines the key steps in an experiment designed to quantify the induction of sub-G1 phase accumulation by this compound.

Caption: Workflow for analyzing this compound induced sub-G1 phase accumulation.

Logical Relationship of Key Molecules in this compound-Induced Apoptosis

This diagram illustrates the logical flow from Hsp90 inhibition to the activation of the apoptotic cascade.

Caption: Logical flow from Hsp90 inhibition by this compound to sub-G1 accumulation.

References

Investigating the Cellular Targets of Hsp90 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a crucial role in maintaining cellular proteostasis by facilitating the folding, stability, and activity of a vast number of client proteins.[1][2] Many of these client proteins are key mediators of signal transduction pathways that are often dysregulated in diseases like cancer, making Hsp90 an attractive therapeutic target.[3][4] Hsp90 inhibitors disrupt the chaperone's function, leading to the degradation of its client proteins and subsequent downstream effects on cellular processes. This technical guide provides an in-depth overview of the methodologies used to identify the cellular targets of Hsp90 inhibitors, using data from well-characterized compounds as representative examples due to the limited public information on Hsp90-IN-11. We will delve into quantitative proteomic approaches, detail experimental protocols, and visualize the key signaling pathways affected by Hsp90 inhibition.

Introduction to Hsp90 and its Inhibition

Hsp90 is an ATP-dependent molecular chaperone that is essential for the stability and function of a wide array of client proteins, many of which are involved in cell growth, proliferation, and survival.[4] In cancer cells, Hsp90 is often overexpressed and plays a critical role in maintaining the function of mutated and overexpressed oncoproteins. Inhibition of Hsp90's ATPase activity disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of client proteins, primarily through the ubiquitin-proteasome pathway. This simultaneous targeting of multiple oncogenic drivers makes Hsp90 inhibitors a promising class of anti-cancer agents.

Identifying Cellular Targets of Hsp90 Inhibitors

Several experimental strategies are employed to identify the cellular targets of Hsp90 inhibitors. These methods aim to determine which proteins are directly or indirectly affected by the inhibitor, providing insights into its mechanism of action and potential therapeutic applications.

Quantitative Proteomics

Quantitative proteomics has emerged as a powerful tool to globally assess changes in protein expression and post-translational modifications upon treatment with an Hsp90 inhibitor. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with high-resolution mass spectrometry allow for the accurate quantification of thousands of proteins, revealing those that are up- or down-regulated following Hsp90 inhibition.

Table 1: Representative Quantitative Proteomic Data of Proteins Affected by Hsp90 Inhibition

| Protein Class | Representative Proteins | Fold Change (Inhibitor/Control) | Key Function |

| Kinases | CDK1, CDK4, PLK1, WEE1 | ↓ | Cell Cycle Regulation |

| AKT1, RAF1, ERBB2 (HER2) | ↓ | Proliferation, Survival | |

| DNA Damage Response | FANCA, FANCD2 | ↓ | DNA Repair |

| Heat Shock Proteins | HSP70 (HSPA1A/B), HSP40 (DNAJB1) | ↑ | Chaperone, Stress Response |

| Ubiquitin-Proteasome System | PSMA1, PSMB4 | ↑ | Protein Degradation |

Note: This table presents representative data synthesized from studies on various Hsp90 inhibitors, such as 17-DMAG. The direction of change (up- or down-regulation) is generally consistent across different N-terminal Hsp90 inhibitors.

Affinity-Based Methods

Affinity chromatography coupled with mass spectrometry is a direct approach to identify proteins that physically interact with an Hsp90 inhibitor. This can be achieved by immobilizing the inhibitor on a solid support and incubating it with cell lysates. The proteins that bind to the inhibitor are then eluted and identified by mass spectrometry.

Key Signaling Pathways Targeted by Hsp90 Inhibition

Hsp90 inhibitors exert their effects by disrupting multiple signaling pathways that are critical for cancer cell survival and proliferation.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Several key components of this pathway, including AKT itself, are Hsp90 client proteins. Inhibition of Hsp90 leads to the degradation of these proteins, thereby blocking downstream signaling.

Caption: PI3K/AKT/mTOR signaling pathway and the effect of Hsp90 inhibition.

RAF/MEK/ERK (MAPK) Pathway

The RAF/MEK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Key kinases in this pathway, such as RAF-1, are dependent on Hsp90 for their stability and function.

Caption: RAF/MEK/ERK signaling pathway and the impact of Hsp90 inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular targets of Hsp90 inhibitors.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of an Hsp90 inhibitor on cultured cells.

-

Materials:

-

Cancer cell lines of interest

-

Complete growth medium

-

Hsp90 inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in a 96-well plate and incubate overnight.

-

Treatment: Prepare serial dilutions of the Hsp90 inhibitor in complete medium and add to the respective wells. Include a vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

-

Western Blot Analysis of Hsp90 Client Proteins

This protocol is used to confirm the on-target effect of an Hsp90 inhibitor by observing the degradation of known Hsp90 client proteins and the induction of Hsp70, a hallmark of Hsp90 inhibition.

-

Materials:

-

Cell culture reagents

-

Hsp90 inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (specific to Hsp70, client proteins like AKT, RAF, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Cell Treatment and Lysis: Treat cells with the Hsp90 inhibitor for the desired time, then lyse the cells.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

-

Caption: A typical workflow for Western blot analysis.

Co-Immunoprecipitation (Co-IP)

This protocol is used to investigate the interaction between Hsp90 and its client proteins and how this is affected by an Hsp90 inhibitor.

-

Materials:

-

Cell culture reagents

-

Hsp90 inhibitor

-

Co-IP lysis buffer

-

Antibody against Hsp90 or a client protein

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents

-

-

Procedure:

-

Cell Treatment and Lysis: Treat cells with the Hsp90 inhibitor and lyse them in Co-IP lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against the protein of interest (e.g., Hsp90).

-

Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads.

-

Analysis: Analyze the eluted proteins by Western blotting to detect the presence of interacting partners.

-

Conclusion

References

Hsp90-IN-11: A Novel Inhibitor Targeting Oncogenic Pathways in Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of client proteins. Many of these client proteins are key components of oncogenic signaling pathways, making Hsp90 a compelling target for cancer therapy. Hsp90-IN-11, also identified as compound 12c, is a potent novel inhibitor of Hsp90 that has demonstrated significant antitumor activity in preclinical studies. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its impact on crucial oncogenic pathways, and detailed experimental protocols for its evaluation.

Introduction to Hsp90 and Its Role in Oncology

Hsp90 is an ATP-dependent molecular chaperone that is essential for maintaining cellular homeostasis. In cancer cells, Hsp90 is overexpressed and plays a pivotal role in the folding and stabilization of numerous oncoproteins that drive tumor initiation, progression, and metastasis. These client proteins include receptor tyrosine kinases (e.g., EGFR, HER2), signaling kinases (e.g., Akt, Raf-1), and transcription factors (e.g., HIF-1α, mutant p53). By inhibiting the chaperone function of Hsp90, oncoproteins are destabilized and subsequently degraded via the ubiquitin-proteasome pathway, leading to the simultaneous disruption of multiple oncogenic signaling cascades. This multifaceted mechanism of action makes Hsp90 inhibitors an attractive therapeutic strategy to overcome the challenges of tumor heterogeneity and drug resistance.

This compound: A Potent N-Terminal Hsp90 Inhibitor

This compound is a novel small molecule inhibitor that targets the N-terminal ATP-binding pocket of Hsp90. Its potent inhibitory activity is comparable to, and in some cases superior to, other well-characterized Hsp90 inhibitors such as AUY-922 (Luminespib).

Mechanism of Action

This compound competitively binds to the ATP-binding site in the N-terminal domain of Hsp90, thereby inhibiting its ATPase activity. This disruption of the Hsp90 chaperone cycle prevents the proper folding and maturation of client proteins, leading to their ubiquitination and subsequent degradation by the proteasome.

Mechanism of this compound Action.

Impact of this compound on Oncogenic Pathways

This compound has been shown to effectively suppress key oncogenic signaling pathways by promoting the degradation of essential client proteins.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades, including the PI3K/Akt and MAPK pathways, to promote cell proliferation, survival, and migration. This compound treatment leads to the rapid degradation of both wild-type and mutant EGFR in non-small cell lung cancer (NSCLC) cells.[1]

Impact of this compound on EGFR Pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling node that regulates cell growth, proliferation, and survival. Akt is a well-established Hsp90 client protein. This compound treatment results in the degradation of Akt, thereby inhibiting downstream signaling.[1]

Impact of this compound on PI3K/Akt Pathway.

Quantitative Data

Hsp90 Inhibitory Activity

This compound (Compound 12c) demonstrates potent inhibition of Hsp90α.[1]

| Compound | Hsp90α IC₅₀ (nM) |

| This compound (12c) | 27.8 ± 4.4 |

| AUY-922 (Luminespib) | 43.0 ± 0.9 |

| BIIB021 | 56.8 ± 4.0 |

Antiproliferative Activity

This compound exhibits significant antiproliferative activity against various human cancer cell lines.[1]

| Cell Line | Cancer Type | IC₅₀ (nM) |

| HCT116 | Colorectal Carcinoma | 35.7 ± 2.1 |

| A549 | Non-Small Cell Lung Cancer | 48.2 ± 3.5 |

| H460 | Non-Small Cell Lung Cancer | 55.1 ± 4.7 |

| H1975 (L858R/T790M) | Non-Small Cell Lung Cancer | 62.5 ± 5.3 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Western Blot Analysis for Client Protein Degradation

This protocol assesses the effect of this compound on the protein levels of Hsp90 clients.

-

Cell Treatment: Plate cells in 6-well plates and treat with this compound at the desired concentration for various time points (e.g., 6, 12, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against target proteins (e.g., EGFR, Akt, Hsp70, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

This protocol evaluates the effect of this compound on cell cycle distribution.

-

Cell Treatment: Treat cells with this compound for 24 or 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptosis).

Conclusion

This compound is a promising novel Hsp90 inhibitor with potent antiproliferative activity in various cancer models. Its ability to induce the degradation of key oncoproteins like EGFR and Akt highlights its potential to disrupt multiple oncogenic pathways simultaneously. The data and protocols presented in this guide provide a solid foundation for further investigation of this compound as a potential therapeutic agent for the treatment of cancer. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile.

References

A Technical Guide to the Discovery and Development of Hsp90 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific public domain information was found for a compound designated "Hsp90-IN-11." This guide provides a comprehensive overview of the discovery and development process for Heat shock protein 90 (Hsp90) inhibitors as a class, drawing upon established methodologies and publicly available data for representative compounds.

Introduction: Hsp90 as a Compelling Oncology Target

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that is essential for maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a diverse array of "client" proteins.[1][2] In cancerous cells, Hsp90 plays a critical role in protecting mutated and overexpressed oncoproteins from misfolding and degradation, thereby enabling tumor cell survival, proliferation, and adaptation to stress.[3][4] These client proteins are often key nodes in oncogenic signaling pathways, including those involved in cell growth, survival, and angiogenesis.[1]

The dependence of cancer cells on Hsp90 is significantly higher than that of normal cells, where Hsp90 expression is 2- to 10-fold lower. This creates a therapeutic window for Hsp90 inhibitors, which can selectively target the high-affinity, multi-chaperone Hsp90 complexes prevalent in tumors. By inhibiting Hsp90's function, multiple oncoproteins can be destabilized and degraded simultaneously, offering a multi-pronged attack on cancer cell signaling pathways.

The Hsp90 Chaperone Cycle and Mechanism of Inhibition

Hsp90 functions as a dimer, and its chaperone activity is driven by an ATP-dependent cycle of conformational changes. The N-terminal domain (NTD) of Hsp90 contains an ATP-binding pocket that is crucial for its function. The binding and hydrolysis of ATP drive the chaperone cycle, which involves interactions with various co-chaperones and client proteins to facilitate their proper folding and maturation.

Most Hsp90 inhibitors developed to date are competitive inhibitors that bind to the N-terminal ATP pocket, blocking the binding of ATP and arresting the chaperone cycle. This leads to the misfolding, ubiquitination, and subsequent degradation of Hsp90 client proteins by the proteasome. A hallmark of Hsp90 inhibition is the compensatory upregulation of heat shock proteins, particularly Hsp70, as the cell attempts to cope with the stress of client protein destabilization.

References

- 1. benchchem.com [benchchem.com]

- 2. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

Hsp90-IN-11: A Technical Guide to its Effects on Heat Shock Protein 90α

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a multitude of client proteins, many of which are integral to oncogenic signaling pathways. The inducible isoform, Hsp90α, is of particular interest in cancer therapeutics due to its upregulation in response to cellular stress. Hsp90-IN-11, a potent and selective inhibitor of Hsp90α, has emerged as a valuable tool for dissecting the roles of this specific isoform and as a potential therapeutic agent. This technical guide provides an in-depth overview of this compound's effect on Hsp90α, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a visualization of the signaling pathways it perturbs.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the N-terminal ATP-binding pocket of Hsp90α. This binding event prevents the hydrolysis of ATP, a critical step in the Hsp90 chaperone cycle. The stalled chaperone machinery is unable to properly fold and stabilize its client proteins. Consequently, these client proteins become destabilized, ubiquitinated, and subsequently targeted for degradation by the proteasome. Many of these client proteins are key drivers of cancer cell proliferation, survival, and metastasis, including the receptor tyrosine kinase EGFR and the serine/threonine kinase Akt. The degradation of these oncoproteins disrupts critical signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data

The inhibitory activity and selectivity of this compound against Hsp90α have been quantified using various biochemical and cellular assays. The following tables summarize the key quantitative data for this compound, also referred to as compound 12c in some literature.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Selectivity (vs. Hsp90β) | Assay Method |

| Hsp90α | ~530 | ~22-fold | Fluorescence Polarization |

Data sourced from "Selective Inhibition of the Hsp90α isoform"[1][2][3][4].

Table 2: Cellular Activity of this compound

| Cell Line | Effect | Assay Method |

| CRC and NSCLC cells | Significant antiproliferative activity (double-digit nM range) | Cell Viability Assay |

| NSCLC cells | Rapid degradation of EGFR and Akt | Western Blot |

| Cancer Cells | Induces significant accumulation of sub-G1 phase population | Flow Cytometry |

Signaling Pathways and Experimental Workflows

The inhibition of Hsp90α by this compound leads to the degradation of a specific subset of client proteins, thereby impacting downstream signaling cascades crucial for cancer cell survival and proliferation.

Experimental Protocols

Fluorescence Polarization (FP) Assay for Binding Affinity (IC50)

This assay measures the ability of this compound to displace a fluorescently labeled ligand from the ATP-binding pocket of Hsp90α.

Materials:

-

Purified recombinant human Hsp90α and Hsp90β protein

-

FP Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL BSA, 2 mM DTT

-

Fluorescent Probe: FITC-labeled Geldanamycin (FITC-GM)

-

This compound and control inhibitors (serially diluted in DMSO)

-

384-well, low-volume, black, round-bottom plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of this compound and control compounds in DMSO. Further dilute in FP Assay Buffer to the desired final concentrations.

-

In a 384-well plate, add the appropriate volume of FP Assay Buffer containing either Hsp90α or Hsp90β to each well.

-

Add the diluted this compound or control compounds to the respective wells. Include wells with DMSO as a vehicle control.

-

Add the FITC-GM probe to all wells at a final concentration that is at or below the Kd for its interaction with Hsp90α.

-

Incubate the plate at room temperature for 2-4 hours, protected from light, to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for FITC.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot for Client Protein Degradation

This protocol is used to assess the dose-dependent degradation of Hsp90α client proteins upon treatment with this compound.[5]

Materials:

-

Cancer cell line of interest (e.g., NCI-H522)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against Hsp90α client proteins (e.g., EGFR, Akt, Raf-1) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of client proteins.

Co-Immunoprecipitation (Co-IP) for Hsp90α-Client Interaction

This protocol is used to investigate the disruption of the interaction between Hsp90α and its client proteins by this compound.

Materials:

-

Cancer cell line of interest

-

This compound (dissolved in DMSO)

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)

-

Primary antibody for immunoprecipitation (e.g., anti-Hsp90α or anti-client protein)

-

Protein A/G magnetic beads or agarose resin

-

Wash Buffer (e.g., Co-IP Lysis Buffer with a lower detergent concentration)

-

Elution Buffer (e.g., 2x Laemmli sample buffer)

-

Western blot reagents (as described in section 4.2)

Procedure:

-

Treat cells with this compound or vehicle control for a specified time.

-

Lyse the cells in Co-IP Lysis Buffer and clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blot using antibodies against the co-immunoprecipitated protein (e.g., probe for client protein if Hsp90α was immunoprecipitated, and vice-versa).

Representative Synthesis of this compound

The following is a representative synthetic scheme for this compound (2-((2,4-dihydroxy-5-isopropylphenyl)thio)-N-(4-methoxyphenyl)acetamide) based on analogous preparations of similar compounds.

References

- 1. Selective Inhibition of the Hsp90α isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Validation of the First Cell-Impermeable Hsp90α-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective Inhibition of the Hsp90α Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Preliminary Studies on the Therapeutic Potential of Hsp90 Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, publicly available data specifically detailing the preclinical therapeutic potential of Hsp90-IN-11 is limited. This guide provides a comprehensive framework based on the well-established principles of Hsp90 inhibition and data from analogous investigational compounds. The experimental protocols and data tables presented herein are representative and should be adapted based on the specific physicochemical properties and biological activity of this compound as they become available.

Introduction to Hsp90 as a Therapeutic Target

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a pivotal role in maintaining cellular homeostasis by facilitating the proper folding, stability, and function of a diverse array of "client" proteins.[1][2] In cancer cells, Hsp90 is often overexpressed and essential for the stability of numerous oncoproteins that drive tumor initiation, progression, and survival.[3][4][5] These client proteins include key components of signal transduction pathways that are frequently dysregulated in malignancy, such as receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., AKT, RAF-1), and transcription factors.

Inhibition of Hsp90's intrinsic ATPase activity disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of its client proteins. This multi-targeted approach offers the potential to simultaneously dismantle several oncogenic signaling pathways, making Hsp90 an attractive target for cancer therapy. Hsp90 inhibitors are being investigated for their potential in treating a wide range of solid tumors and hematological malignancies.

Mechanism of Action of Hsp90 Inhibitors

The primary mechanism of action for most Hsp90 inhibitors is the competitive binding to the ATP-binding pocket located in the N-terminal domain of Hsp90. This prevents the hydrolysis of ATP, a critical step in the Hsp90 chaperone cycle. The stalled chaperone machinery is unable to properly fold and stabilize client proteins, leading to their ubiquitination and degradation by the proteasome. This cascade of events results in several downstream anti-cancer effects, including:

-

Cell Cycle Arrest: Degradation of cell cycle regulators like CDK4 and CDK6 can halt cell cycle progression.

-

Induction of Apoptosis: Depletion of pro-survival proteins such as AKT and HER2 can trigger programmed cell death.

-

Inhibition of Angiogenesis: Destabilization of factors like HIF-1α and VEGF receptors can suppress the formation of new blood vessels.

-

Blockade of Metastasis: Degradation of proteins involved in cell motility and invasion can inhibit cancer spread.

The multifaceted impact of Hsp90 inhibition on various oncogenic pathways is a key aspect of its therapeutic potential.

Quantitative Data on Hsp90 Inhibitor Activity

The following tables provide a template for summarizing key quantitative data from preclinical studies of an Hsp90 inhibitor. The values presented are hypothetical and should be replaced with experimental data for this compound.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Cancer | Data not available |

| SK-BR-3 | Breast Cancer | Data not available |

| NCI-H460 | Lung Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| HCT116 | Colon Cancer | Data not available |

| PC-3 | Prostate Cancer | Data not available |

IC50 values represent the concentration of the inhibitor required to cause a 50% reduction in cell viability after a 72-hour incubation period.

Table 2: Effect of this compound on Hsp90 Client Protein Expression

| Cell Line | Treatment (Concentration, Time) | Client Protein | % Degradation (vs. Vehicle) |

| SK-BR-3 | This compound (X nM, 24h) | HER2 | Data not available |

| HCT116 | This compound (Y nM, 24h) | AKT | Data not available |

| NCI-H460 | This compound (Z nM, 24h) | RAF-1 | Data not available |

Protein degradation is typically quantified by Western blot analysis.

Detailed Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. The following are standard protocols used to evaluate the therapeutic potential of Hsp90 inhibitors.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of an Hsp90 inhibitor on cancer cell lines.

Materials:

-

Cancer cell lines

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.

Western Blot Analysis for Client Protein Degradation

This method is used to confirm the on-target effect of the Hsp90 inhibitor by measuring the degradation of known Hsp90 client proteins.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-HER2, anti-AKT, anti-RAF-1, anti-Hsp70, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: A hallmark of Hsp90 inhibition is the induction of Hsp70 expression, which serves as a pharmacodynamic marker of target engagement.

In Vivo Tumor Xenograft Studies

These studies are essential to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cell line for implantation

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) according to the predetermined dosing schedule. The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

-

Analysis: Compare the tumor growth inhibition between the treatment and control groups.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to Hsp90 inhibition.

Caption: Mechanism of Action of Hsp90 Inhibitors.

Caption: Experimental Workflow for Western Blot Analysis.

Caption: In Vivo Xenograft Study Workflow.

Conclusion and Future Directions

The inhibition of Hsp90 represents a promising strategy for cancer therapy due to its ability to simultaneously target multiple oncogenic pathways. While specific data for this compound is not yet in the public domain, the established methodologies and known outcomes for other Hsp90 inhibitors provide a clear roadmap for its preclinical evaluation. Future studies on this compound should focus on determining its potency, selectivity, and efficacy in a range of cancer models. Furthermore, identifying predictive biomarkers of response will be crucial for the clinical development of this and other Hsp90 inhibitors. The combination of Hsp90 inhibitors with other targeted therapies or chemotherapies also warrants further investigation to overcome potential resistance mechanisms and enhance anti-tumor activity.

References

- 1. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chaperone (protein) - Wikipedia [en.wikipedia.org]

- 3. Old and New Approaches to Target the Hsp90 Chaperone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nano-Engineered Disruption of Heat shock protein 90 (Hsp90) Targets Drug-Induced Resistance and Relieves Natural Killer Cell Suppression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Interaction of N-Terminal Inhibitors with the Hsp90 Chaperone Cycle

Disclaimer: This document provides a comprehensive overview of the interaction between N-terminal ATP-competitive inhibitors and the Heat Shock Protein 90 (Hsp90) chaperone cycle. Specific experimental data for a compound designated "Hsp90-IN-11" is not available in the public scientific literature. Therefore, this guide utilizes data and protocols from well-characterized Hsp90 inhibitors to illustrate the core mechanisms, experimental procedures, and expected outcomes relevant to the field.

Introduction: The Hsp90 Chaperone Machinery

Heat Shock Protein 90 (Hsp90) is a highly conserved and abundant molecular chaperone essential for maintaining cellular proteostasis.[1][2] It facilitates the proper folding, stability, and activation of a diverse array of substrate proteins, referred to as "client proteins."[3] Many of these clients are key signaling proteins, such as kinases, transcription factors, and E3 ubiquitin ligases, that are often mutated or overexpressed in cancer cells, driving tumor growth and survival.[4][5] This dependence makes Hsp90 a critical and attractive target in oncology. In cancer cells, Hsp90 expression is often 2- to 10-fold higher than in normal cells, and it exhibits a higher affinity for ATP and inhibitors.

Hsp90 functions as a dimer, with each monomer comprising three primary domains: an N-terminal domain (NTD) that contains the ATP-binding pocket, a middle domain (MD) crucial for client and co-chaperone binding, and a C-terminal domain (CTD) responsible for dimerization. The chaperone's function is driven by a dynamic, ATP-dependent cycle of conformational changes.

The Hsp90 Chaperone Cycle

The Hsp90 chaperone cycle is a complex, multi-step process involving numerous co-chaperones that regulate its ATPase activity and client protein interactions. The cycle begins with the Hsp90 dimer in an open, "V-shaped" conformation.

-

Client Loading: Client proteins, often initially engaged by the Hsp70 chaperone system, are transferred to Hsp90. This transfer is mediated by the Hsp70-Hsp90 organizing protein (HOP). Other co-chaperones, like Cdc37, specifically aid in the loading of kinase clients.

-

ATP Binding and Conformational Change: The binding of ATP to the N-terminal domains induces a significant conformational change, leading to the transient dimerization of the N-termini and the formation of a "closed" state.

-

Client Maturation: Within this closed complex, stabilized by co-chaperones like p23, the client protein is brought to its mature, active conformation.

-

ATP Hydrolysis and Client Release: The co-chaperone Aha1 stimulates Hsp90's intrinsically weak ATPase activity. ATP hydrolysis to ADP leads to the dissociation of the N-terminal domains, releasing the folded client protein and returning Hsp90 to its open state, ready for another cycle.

Mechanism of Action: N-Terminal Hsp90 Inhibition

The majority of Hsp90 inhibitors, including natural products like geldanamycin and synthetic compounds, function by competitively binding to the ATP pocket in the N-terminal domain of Hsp90. This action stalls the chaperone cycle and has several critical downstream effects:

-

Inhibition of ATPase Activity: By occupying the nucleotide-binding site, the inhibitor prevents ATP from binding and subsequently being hydrolyzed, effectively shutting down the chaperone's energy source.

-

Client Protein Destabilization: Trapped in an open-like conformation, Hsp90 is unable to process and mature its client proteins. These unstable clients are recognized by the cellular quality control machinery, leading to their ubiquitination, often mediated by E3 ligases like CHIP, and subsequent degradation by the proteasome.

-

Simultaneous Disruption of Oncogenic Pathways: Because Hsp90 clients include numerous oncoproteins, its inhibition leads to the simultaneous blockade of multiple signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAF/MEK/ERK pathways.

-

Induction of the Heat Shock Response (HSR): The inhibition of Hsp90 releases Heat Shock Factor 1 (HSF1), which translocates to the nucleus and upregulates the expression of other heat shock proteins, notably Hsp70. The induction of Hsp70 is a widely used biomarker for Hsp90 target engagement in cells.

Quantitative Data on Hsp90 Inhibitor Activity

The efficacy of an Hsp90 inhibitor is quantified through various biochemical and cell-based assays. The following tables present representative data for well-studied N-terminal inhibitors, which serve as a benchmark for evaluating novel compounds like this compound.

Table 1: Representative Biochemical Activity of Hsp90 Inhibitors

| Inhibitor | Target | Assay Type | Value | Reference |

|---|---|---|---|---|

| 17-AAG | Hsp90α | Binding Affinity (Kd) | ~5 µM | |

| Ganetespib (STA-9090) | Hsp90 | Binding Affinity (Kd) | 1.1 nM | |

| NVP-AUY922 | Hsp90 | Binding Affinity (Kd) | 0.6-0.8 nM | |

| 17-AAG | Hsp90 | ATPase Inhibition (IC50) | 20-100 nM |

| Ganetespib (STA-9090) | Hsp90 | ATPase Inhibition (IC50) | 4 nM | |

Table 2: Representative Cellular Activity of Hsp90 Inhibitors

| Inhibitor | Cell Line | Effect | Value (IC50) | Reference |

|---|---|---|---|---|

| 17-AAG | SKBr3 (Breast) | HER2 Degradation | ~10 nM | |

| Ganetespib (STA-9090) | NCI-H1975 (NSCLC) | Proliferation | 3 nM | |

| NVP-AUY922 | K562 (CML) | Proliferation | 7 nM |

| BIIB021 | Various | Proliferation | 21-100 nM | |

Key Experimental Protocols

Characterizing the interaction of a novel inhibitor with the Hsp90 cycle requires a series of well-defined experiments.

Hsp90 Binding Affinity Assay (Fluorescence Polarization)

This assay measures the competitive binding of an inhibitor to the Hsp90 N-terminal domain.

-

Principle: A fluorescently labeled probe that binds to the Hsp90 ATP pocket is used. When bound, the probe tumbles slowly with the large Hsp90 protein, emitting highly polarized light. An unlabeled inhibitor competes with the probe for binding, displacing it into the solution where it tumbles rapidly, emitting depolarized light. The decrease in fluorescence polarization is proportional to the inhibitor's binding affinity.

-

Methodology:

-

Prepare a reaction mixture containing recombinant Hsp90 protein, a fluorescent probe (e.g., FITC-geldanamycin), and assay buffer in a 384-well plate.

-

Add serial dilutions of the test inhibitor (e.g., this compound).

-

Incubate at room temperature for 2-4 hours to reach equilibrium.

-

Measure fluorescence polarization using a suitable plate reader.

-

Calculate the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Hsp90 ATPase Activity Assay

This assay quantifies the inhibitor's ability to block Hsp90's ATP hydrolysis function.

-

Principle: The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis. A common method uses a malachite green-based reagent that forms a colored complex with free phosphate, which can be measured spectrophotometrically.

-

Methodology:

-

Incubate recombinant Hsp90 with or without co-chaperones (e.g., Aha1) in an assay buffer.

-

Add serial dilutions of the test inhibitor and incubate for 15-30 minutes.

-

Initiate the reaction by adding a saturating concentration of ATP.

-

Incubate at 37°C for a defined period (e.g., 60-90 minutes).

-

Stop the reaction and add the colorimetric reagent (e.g., malachite green).

-

Measure the absorbance at ~620-650 nm.

-

Generate a standard curve with known phosphate concentrations to quantify the Pi released and calculate the IC50 for ATPase inhibition.

-

Western Blot for Client Protein Degradation and Hsp70 Induction

This is the definitive cell-based assay to confirm on-target Hsp90 inhibition.

-

Principle: Western blotting uses antibodies to detect changes in the protein levels of Hsp90 clients and Hsp70 in cells treated with an inhibitor. A decrease in client protein levels and an increase in Hsp70 levels are hallmarks of Hsp90 inhibition.

-

Methodology:

-

Cell Treatment: Plate cancer cells (e.g., MCF-7, SKBr3) and treat with various concentrations of the Hsp90 inhibitor for a specified time (e.g., 24 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against Hsp90 client proteins (e.g., HER2, AKT, RAF1), Hsp70, and a loading control (e.g., GAPDH, β-actin).

-

Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

-

Analysis: Quantify band intensities to determine the concentration-dependent effect of the inhibitor on protein levels.

-

Disruption of Oncogenic Signaling Pathways

By promoting the degradation of its client proteins, this compound is expected to disrupt multiple signaling cascades that are fundamental to cancer cell biology.

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Key components, including the kinase AKT, are well-established Hsp90 clients. Inhibition of Hsp90 leads to AKT degradation, thereby shutting down this pro-survival pathway.

-

RAF/MEK/ERK (MAPK) Pathway: This cascade transmits signals from cell surface receptors to regulate gene expression and prevent apoptosis. The RAF-1 kinase is a critical Hsp90 client. Its degradation upon Hsp90 inhibition blocks signaling through this pathway.

Conclusion

While specific data on this compound are not publicly available, its classification as an Hsp90 inhibitor implies a mechanism consistent with other N-terminal, ATP-competitive compounds. Such an inhibitor would be expected to arrest the Hsp90 chaperone cycle, leading to the proteasomal degradation of a wide range of oncogenic client proteins. This action results in the simultaneous disruption of multiple signaling pathways essential for tumor cell survival and proliferation. The technical protocols and representative data provided in this guide offer a robust framework for the characterization and development of novel Hsp90 inhibitors for therapeutic applications.

References

- 1. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hsp90 - Wikipedia [en.wikipedia.org]

- 3. Structure, Function, and Regulation of the Hsp90 Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Mechanisms of Hsp90 regulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Hsp90-IN-11: Application Notes and Protocols for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a pivotal role in maintaining cellular proteostasis. It facilitates the proper folding, stability, and activity of a wide array of "client" proteins, many of which are integral to cancer cell proliferation, survival, and signaling.[1][2][3] The over-reliance of cancer cells on Hsp90 to maintain the function of mutated and overexpressed oncoproteins makes it a compelling target for cancer therapy.[4][5] Hsp90-IN-11 is a potent small molecule inhibitor of Hsp90, designed for in vitro research to probe the consequences of Hsp90 inhibition in various cellular contexts. These application notes provide detailed protocols for the in vitro use of this compound, focusing on key assays to characterize its efficacy and mechanism of action.

Mechanism of Action

This compound, like many other N-terminal Hsp90 inhibitors, functions by competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90. This action disrupts the Hsp90 chaperone cycle, a dynamic process involving ATP binding and hydrolysis that drives the conformational changes necessary for client protein maturation. Inhibition of this cycle leads to the misfolding and subsequent ubiquitination and proteasomal degradation of Hsp90 client proteins. A hallmark of Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, notably Hsp70. By targeting Hsp90, this compound can simultaneously disrupt multiple oncogenic signaling pathways, leading to cell cycle arrest and apoptosis.

Data Presentation

The following tables summarize representative quantitative data for the effects of Hsp90 inhibitors on various cancer cell lines. This data is provided as a reference for expected outcomes when using this compound.

Table 1: Proliferation Inhibition (IC50) of Hsp90 Inhibitors in Various Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| 17-AAG | H1975 | Lung Adenocarcinoma | 1.258 | |

| 17-AAG | H1650 | Lung Adenocarcinoma | 6.555 | |

| 17-AAG | Calu-3 | Lung Adenocarcinoma | 87.733 | |

| STA-9090 (Ganetespib) | H2228 | Lung Adenocarcinoma | 4.131 | |

| STA-9090 (Ganetespib) | H1975 | Lung Adenocarcinoma | 4.739 | |

| STA-9090 (Ganetespib) | Calu-3 | Lung Adenocarcinoma | 18.445 | |

| NVP-AUY922 (Luminespib) | H1650 | Lung Adenocarcinoma | 1.472 | |

| NVP-AUY922 (Luminespib) | H1975 | Lung Adenocarcinoma | 2.595 | |

| NVP-AUY922 (Luminespib) | A549 | Lung Adenocarcinoma | 23.787 | |

| MPC-3100 | HCT-116 | Colon Cancer | 540 |

Table 2: Effect of Hsp90 Inhibition on Client Protein and Biomarker Levels

| Treatment | Cell Line | Client Protein/Biomarker | Effect |

| Hsp90 Inhibitor | Various | Hsp70 | Upregulation |

| Hsp90 Inhibitor | Various | AKT | Degradation |

| Hsp90 Inhibitor | Various | HER2 | Degradation |

| Hsp90 Inhibitor | Various | c-RAF | Degradation |

| Hsp90 Inhibitor | Various | CDK4 | Degradation |

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cultured cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in complete medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 2- or 3-fold dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest drug concentration well.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-